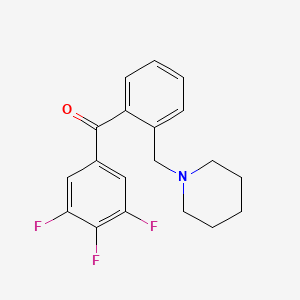

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a fluorinated benzophenone derivative. It is part of a class of compounds that have been studied for their potential multipotent therapeutic effects against Alzheimer's disease. These compounds are designed to target β-secretase (BACE-1) and acetylcholinesterase (AChE), which are enzymes involved in the progression of Alzheimer's disease. Additionally, they are investigated for their ability to counteract intracellular reactive oxygen species (ROS) formation, which is another pathological aspect of the disease .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives, such as 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, often begins with a parent fluorinated benzophenone structure. A small library of 3-fluoro-4-hydroxy analogues was synthesized, with derivatives showing varying degrees of potency against BACE-1 and AChE. The synthesis process involves the introduction of different amino functions to the benzophenone core, which can significantly affect the biological activity of the resulting compounds .

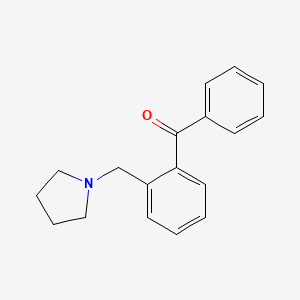

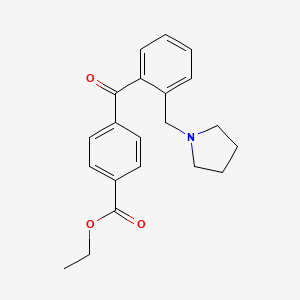

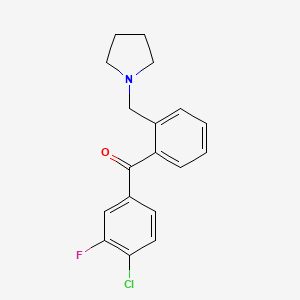

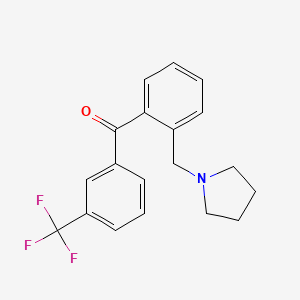

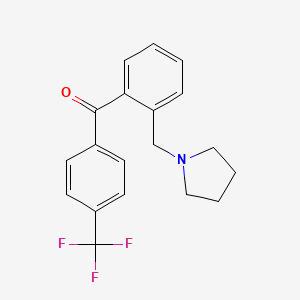

Molecular Structure Analysis

The molecular structure of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is characterized by the presence of a fluorine atom and a 4-methylpiperazinomethyl group attached to the benzophenone core. The fluorine atom is known to influence the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets. The 4-methylpiperazinomethyl group may provide additional interactions with the active sites of enzymes or receptors, contributing to the compound's multipotent profile .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzophenone derivatives is influenced by the presence of the fluorine atom and the substituents attached to the benzophenone core. The fluorine atom can affect the electrophilic and nucleophilic properties of the molecule, which may be exploited in further chemical transformations or during interactions with biological molecules. The specific chemical reactions that 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes were not detailed in the provided papers, but it can be inferred that its reactivity would be consistent with that of similar fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the introduction of a fluorine atom typically affects these properties by increasing the compound's lipophilicity and potentially its metabolic stability. The presence of the 4-methylpiperazinomethyl group could also influence the compound's solubility in biological fluids, which is an important consideration for its pharmacokinetic profile .

科学的研究の応用

Alzheimer's Disease Research

A study by Belluti et al. (2014) explored the development of multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE) for Alzheimer's disease (AD). They utilized the structure of fluorinated benzophenone as a starting point, leading to the synthesis of a series of 3-fluoro-4-hydroxy- analogues. Among these, certain derivatives exhibited balanced micromolar potency against the selected targets, suggesting their potential as effective anti-AD drug candidates (Belluti et al., 2014).

Environmental Impact and Endocrine Disruption

Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by liver microsomes and its estrogenic and anti-androgenic activities. BP-3, a widely used UV-filter, was found to be metabolized into various metabolites, some exhibiting stronger estrogenic activity. This study highlights the potential environmental and health impacts of BP-3 due to its endocrine-disrupting effects (Watanabe et al., 2015).

Photocatalytic Degradation and Water Treatment

Cao et al. (2021) examined the oxidation process of BP-3 in aqueous solution by potassium permanganate. Their study evaluated factors influencing BP-3 degradation efficiency and suggested that this technique significantly reduces acute and chronic toxicities, making it a promising method for BP-3 removal in water treatment processes (Cao et al., 2021).

Tumor Growth Inhibition and Anti-Cancer Research

Mohammed and Khanum (2018) focused on the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. Their study revealed that certain benzophenone analogs, especially those substituted with methyl, chloro, and fluoro groups, showed significant potential in inhibiting tumor growth, indicating their relevance in anti-cancer drug development (Mohammed & Khanum, 2018).

特性

IUPAC Name |

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXMBUMYYPGFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643874 |

Source

|

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-09-0 |

Source

|

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

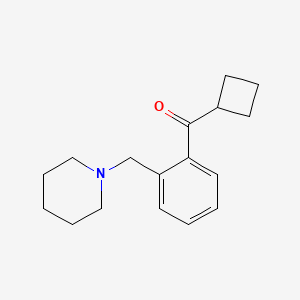

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)